5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one
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Overview
Description
5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a bis(dimethylamino)phenyl group and a chloropyridazinone moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloropyridazin-3(2H)-one with bis(4-(dimethylamino)phenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of specific enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(dimethylamino)phenyl)methanone: Similar in structure but lacks the pyridazinone moiety.
4-Chloropyridazin-3(2H)-one: Similar core structure but without the bis(dimethylamino)phenyl group.
Uniqueness
5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one is unique due to its combination of a pyridazine ring, a bis(dimethylamino)phenyl group, and a chloropyridazinone moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
6954-15-0 |
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Molecular Formula |
C21H23ClN6O |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
4-[2-[bis[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C21H23ClN6O/c1-27(2)16-9-5-14(6-10-16)20(15-7-11-17(12-8-15)28(3)4)25-24-18-13-23-26-21(29)19(18)22/h5-13H,1-4H3,(H2,24,26,29) |
InChI Key |
HEJHLLZNNDMCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NNC2=C(C(=O)NN=C2)Cl)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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